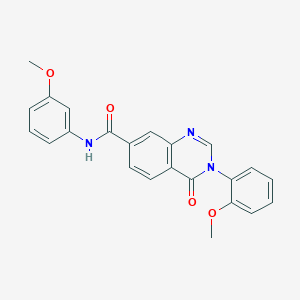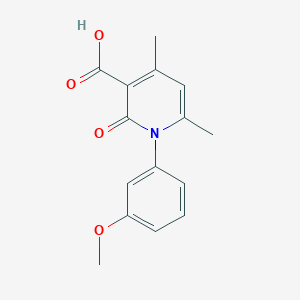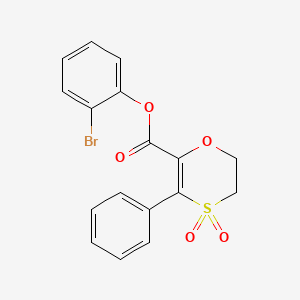![molecular formula C26H27N5O2 B12185316 2-[2-({4-[(Naphthalen-1-yl)methyl]piperazin-1-yl}methyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide](/img/structure/B12185316.png)
2-[2-({4-[(Naphthalen-1-yl)methyl]piperazin-1-yl}methyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-({4-[(Naphthalen-1-yl)methyl]piperazin-1-yl}methyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, a piperazine ring, and a naphthalene moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 2-[2-({4-[(Naphthalen-1-yl)methyl]piperazin-1-yl}methyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperazine ring and the naphthalene moiety. Common reagents used in these reactions include various amines, aldehydes, and acids. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the naphthalene moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-({4-[(Naphthalen-1-yl)methyl]piperazin-1-yl}methyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-({4-[(Naphthalen-1-yl)methyl]piperazin-1-yl}methyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 2-[2-({4-[(Naphthalen-1-yl)methyl]piperazin-1-yl}methyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide stands out due to its unique combination of structural features. Similar compounds include:
Quinazolinone derivatives: These compounds share the quinazolinone core but lack the piperazine and naphthalene moieties.
Piperazine derivatives: These compounds contain the piperazine ring but differ in the other structural components.
Naphthalene derivatives: These compounds feature the naphthalene moiety but have different functional groups attached.
The uniqueness of this compound lies in its ability to combine these structural elements, offering a versatile platform for various applications.
Properties
Molecular Formula |
C26H27N5O2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[2-[[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl]-4-oxoquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C26H27N5O2/c27-24(32)17-31-25(28-23-11-4-3-10-22(23)26(31)33)18-30-14-12-29(13-15-30)16-20-8-5-7-19-6-1-2-9-21(19)20/h1-11H,12-18H2,(H2,27,32) |
InChI Key |
OBGFSWHMFMRRAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)CC4=NC5=CC=CC=C5C(=O)N4CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-chlorothiophen-2-yl)methyl]-2-(4-acetamidophenoxy)-N-methylacetamide](/img/structure/B12185235.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B12185246.png)
![Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate](/img/structure/B12185258.png)
![N-(2,5-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B12185266.png)
![4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B12185268.png)
![N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline](/img/structure/B12185275.png)
![2-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12185282.png)

![N-{4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B12185294.png)

![1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12185310.png)



